MPEP hydrochloride MPEP hydrochloride 2-methyl-6-(phenylethynyl)pyridine hydrochloride is a hydrochloride salt obtained by reaction of 2-methyl-6-(phenylethynyl)pyridine with one equivalent of hydrochloric acid. Potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors. Centrally active following systemic administration in vivo. Reverses mechanical hyperalgesia in the inflamed rat hind paw. It has a role as a metabotropic glutamate receptor antagonist and an anxiolytic drug. It contains a 2-methyl-6-(phenylethynyl)pyridinium(1+).
Brand Name: Vulcanchem
CAS No.: 219911-35-0
VCID: VC0003906
InChI: InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H
SMILES: CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl
Molecular Formula: C14H12ClN
Molecular Weight: 229.70 g/mol

MPEP hydrochloride

CAS No.: 219911-35-0

Cat. No.: VC0003906

Molecular Formula: C14H12ClN

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

MPEP hydrochloride - 219911-35-0

CAS No. 219911-35-0
Molecular Formula C14H12ClN
Molecular Weight 229.70 g/mol
IUPAC Name 2-methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride
Standard InChI InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H
Standard InChI Key PKDHDJBNEKXCBI-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl
Canonical SMILES CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-]
Appearance Assay:≥98%A crystalline solid

MPEP hydrochloride, chemically known as 2-Methyl-6-(phenylethynyl)pyridine hydrochloride, is a potent and highly selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and a positive allosteric modulator of mGluR4 receptors. It has been extensively studied for its potential therapeutic applications, including its role in neuroprotection, anxiolytic effects, and the management of addiction-like behaviors.

Biological Activity

MPEP hydrochloride exhibits significant biological activity as a mGluR5 antagonist and mGluR4 modulator. Its IC50 for mGluR5 is approximately 36 nM, indicating high potency and selectivity for this receptor subtype . This compound is centrally active following systemic administration and has been shown to reverse mechanical hyperalgesia in inflamed rat hind paws, suggesting potential applications in pain management .

Key Biological Effects

  • mGluR5 Antagonism: MPEP hydrochloride acts as a potent antagonist at mGluR5 receptors, which are involved in various neurological processes, including synaptic plasticity and excitatory neurotransmission.

  • mGluR4 Modulation: It also functions as a positive allosteric modulator of mGluR4 receptors, which can influence neurotransmitter release and synaptic function.

  • Neuroprotection and Anxiolytic Effects: MPEP has demonstrated neuroprotective effects in animal models of acute brain injury and exhibits anxiolytic properties, suggesting potential therapeutic uses in anxiety disorders .

Research Findings

MPEP hydrochloride has been extensively studied in various research contexts:

Addiction and Substance Use

  • Addiction Models: MPEP has been shown to reduce self-administration of drugs such as nicotine, cocaine, ketamine, and heroin in animal models, potentially by modulating the rewarding effects of these substances .

  • Withdrawal Symptoms: It may also mitigate withdrawal-induced anxiety-like behaviors in rats, indicating a role in managing withdrawal symptoms .

Pain Management

  • Hyperalgesia Reduction: MPEP hydrochloride reverses mechanical hyperalgesia in inflamed rat hind paws, suggesting its potential use in managing inflammatory pain .

Neurological Disorders

  • Neuroprotection: MPEP has demonstrated neuroprotective effects following acute brain injury in animal studies, although the mechanisms may involve both mGluR5 blockade and interactions with other receptors like NMDA .

Chemical and Biological Data

PropertyDescription
Chemical Name2-Methyl-6-(phenylethynyl)pyridine hydrochloride
Molecular FormulaC14H11N.HCl
Molecular WeightApproximately 229.70 g/mol
Purity≥98% to ≥99%
IC50 for mGluR536 nM
mGluR4 ActivityPositive allosteric modulator

Biological Activities

Biological ActivityDescription
mGluR5 AntagonismPotent and selective non-competitive antagonist
mGluR4 ModulationPositive allosteric modulator
NeuroprotectionDemonstrated in animal models of acute brain injury
Anxiolytic EffectsExhibits anxiolytic properties in animal studies
Addiction ManagementReduces self-administration of various drugs in animal models

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